molecular formula C10H10F2O2 B1393323 4'-Ethoxy-3',5'-difluoroacetophenone CAS No. 1017779-29-1

4'-Ethoxy-3',5'-difluoroacetophenone

Cat. No. B1393323
M. Wt: 200.18 g/mol
InChI Key: ZKFNHJQYENLQNK-UHFFFAOYSA-N
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Description

4’-Ethoxy-3’,5’-difluoroacetophenone is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The compound is liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4’-Ethoxy-3’,5’-difluoroacetophenone is 1S/C10H10F2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4’-Ethoxy-3’,5’-difluoroacetophenone has a density of 1.2±0.1 g/cm3, a boiling point of 282.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 120.7±20.8 °C . The compound has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 169.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

The compound 4'-Ethoxy-3',5'-Difluoroacetophenone has been synthesized via the Friedel-Crafts reaction. This process involves 2,3-difluoroethoxybenzene and acetyl chloride, resulting in a purity of over 99%. It's mainly used as a liquid crystal intermediate. The compound has been characterized using 1HNMR, IR, and GC-MS techniques, providing detailed insights into its structural and chemical properties (Tong Bin, 2013).

Interaction with C-Nucleophiles

In a study exploring the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles, it was found that the compound reacts with phenylmagnesium bromide to produce ethoxy group substitution products. This showcases its reactivity and potential in organic synthesis (M. G. Gorbunova, I. Gerus, V. Kukhar, 1993).

Antifungal Agent Synthesis

The compound has also been utilized in the synthesis of novel vanillin-chalcones and their derivatives, which have shown promising antifungal activities against various fungal species. This indicates its potential application in developing new antifungal agents (L. A. Illicachi et al., 2017).

Liquid Crystal Research

Another application of related compounds is in the development of supramolecular liquid-crystalline networks. These networks are formed through self-assembly of multifunctional hydrogen-bonding molecules, indicating a possible use of 4'-Ethoxy-3',5'-Difluoroacetophenone in advanced material science (H. Kihara et al., 1996).

Structural Studies

The compound's derivatives have been studied for their crystal structures, with a focus on weak intermolecular interactions. This research can contribute to understanding and designing molecular structures in various scientific applications (Basab Chattopadhyay et al., 2012).

Safety And Hazards

The safety information for 4’-Ethoxy-3’,5’-difluoroacetophenone is not fully available . For safe handling, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-ethoxy-3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNHJQYENLQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279074
Record name 1-(4-Ethoxy-3,5-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Ethoxy-3',5'-difluoroacetophenone

CAS RN

1017779-29-1
Record name 1-(4-Ethoxy-3,5-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxy-3,5-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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